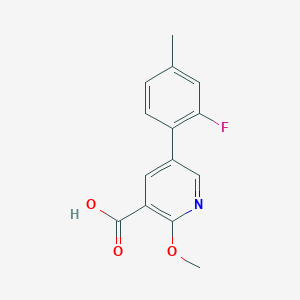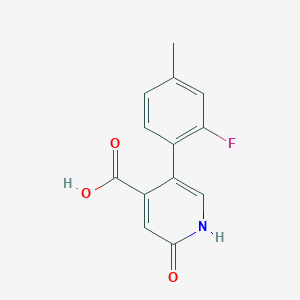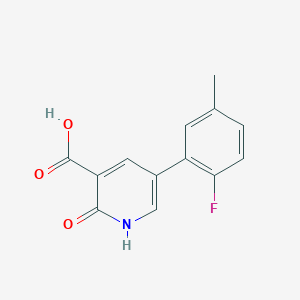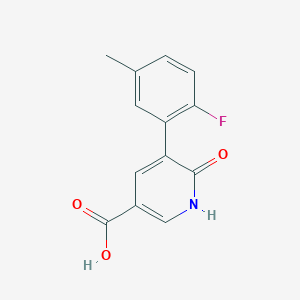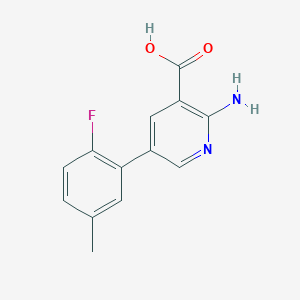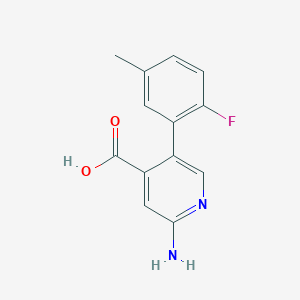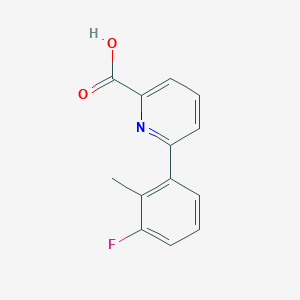
MFCD18317004
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD18317004” is a chemical substance with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317004” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Method 1: This method involves the reaction of [specific reagents] under [specific conditions] to yield “this compound”.
Method 2: Another approach is the [specific reaction], which requires [specific reagents] and [specific conditions].
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. Techniques such as [specific industrial method] are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD18317004” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like [specific oxidizing agent].
Reduction: The compound can be reduced using reducing agents such as [specific reducing agent], leading to the formation of [specific product].
Substitution: In this reaction, one functional group in “this compound” is replaced by another, typically using reagents like [specific reagent].
Common Reagents and Conditions:
Oxidation: [Specific oxidizing agent], [temperature], [solvent].
Reduction: [Specific reducing agent], [temperature], [solvent].
Substitution: [Specific reagent], [temperature], [solvent].
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
“MFCD18317004” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on [specific biological targets].
Medicine: Research is ongoing to explore its potential therapeutic uses, such as [specific medical application].
Industry: “this compound” is utilized in the production of [specific industrial products], contributing to advancements in [specific industry].
Wirkmechanismus
The mechanism by which “MFCD18317004” exerts its effects involves interactions with specific molecular targets and pathways For example, it may bind to [specific target] and modulate [specific pathway], leading to [specific effect]
Vergleich Mit ähnlichen Verbindungen
“MFCD18317004” can be compared with other similar compounds to highlight its uniqueness:
Similar Compound 1: [Description of similar compound 1] and its properties.
Similar Compound 2: [Description of similar compound 2] and its properties.
The unique aspects of “this compound” include [specific unique properties], which distinguish it from other compounds in its class.
Eigenschaften
IUPAC Name |
3-(3-fluoro-2-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-9(3-2-4-12(8)14)11-7-15-6-5-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLPHWUVXBROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687173 |
Source


|
| Record name | 3-(3-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-06-6 |
Source


|
| Record name | 3-(3-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
